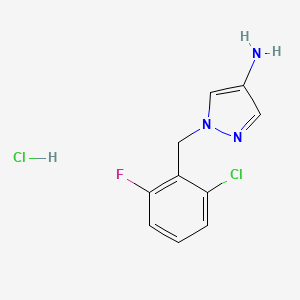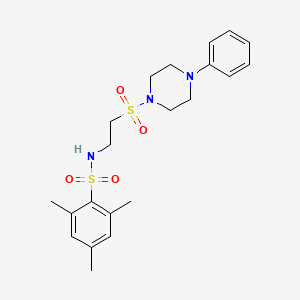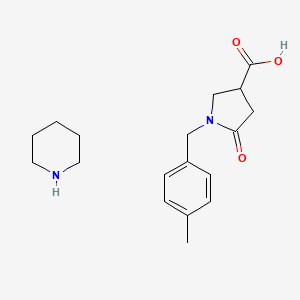
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. There have been many reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Applications De Recherche Scientifique
Synthesis and Bioactivity
- A compound synthesized from 1-(4-methylbenzyl)piperidin-4-one showed inhibitory activities against fungi, indicating potential applications in antifungal treatments. This compound was characterized using elemental analysis, IR, and NMR spectroscopy, and its crystal structure was examined (Xue Si-jia, 2011).
Hydrogen Bonding and Proton-Transfer Compounds
- The compound's relation to hydrogen bonding and proton-transfer compounds has been studied, contributing to the understanding of its structural and interactive properties in different chemical contexts (Graham Smith, Urs D. Wermuth, Dalius S. Sagatys, 2011).
Applications in Oxindole Synthesis
- It plays a role in the synthesis of oxindoles using palladium-catalyzed C-H functionalization, indicating its usefulness in medicinal chemistry synthesis (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Aurora Kinase Inhibitor Research
- Research into aurora kinase inhibitors for cancer treatment includes compounds structurally related to 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid-piperidine, demonstrating its relevance in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Antibacterial Evaluation
- Derivatives of the compound were synthesized and evaluated for antibacterial activity, showing potential as antibacterial agents (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, I. Ahmad, 2017).
Proton-Transfer Compounds with Nitro-Substituted Benzoic Acids
- The compound's proton-transfer complexes with nitro-substituted benzoic acids have been structurally analyzed, contributing to chemical knowledge on molecular assembly and hydrogen-bonding patterns (Graham Smith, U. Wermuth, 2010).
Anticancer Agent Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents, with some showing strong anticancer activities (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).
Spectroscopic Properties and Quantum Mechanical Study
- The spectroscopic properties of a similar compound were investigated using various techniques, providing insights into its chemical behavior and potential applications in chemical research (P. Devi, A. Bishnoi, S. Fatma, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid;piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.C5H11N/c1-9-2-4-10(5-3-9)7-14-8-11(13(16)17)6-12(14)15;1-2-4-6-5-3-1/h2-5,11H,6-8H2,1H3,(H,16,17);6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKXCZUGDTVOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O.C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2430844.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2430846.png)

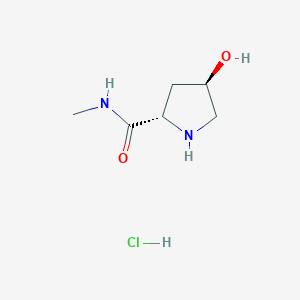

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)
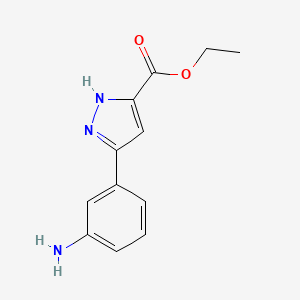
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2430854.png)
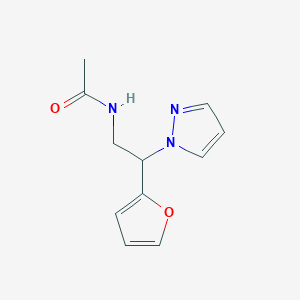
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)
![3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2430860.png)
